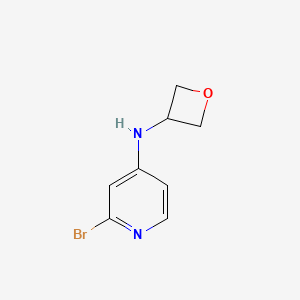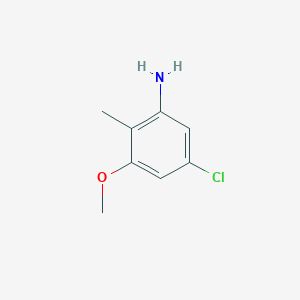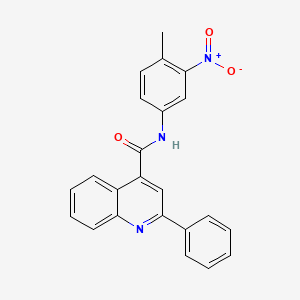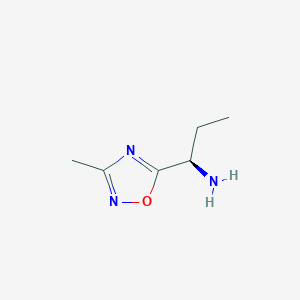
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chiral amine compound featuring an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the chiral amine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The chiral amine can be introduced through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyridine derivatives: These compounds share structural similarities with ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine and exhibit similar biological activities.
Indazole derivatives: Another class of compounds with comparable properties and applications.
Uniqueness
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3/t5-/m1/s1 |
Clé InChI |
RRHJAYOVZXARSL-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@H](C1=NC(=NO1)C)N |
SMILES canonique |
CCC(C1=NC(=NO1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


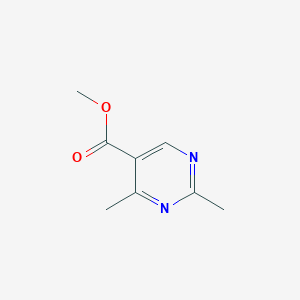
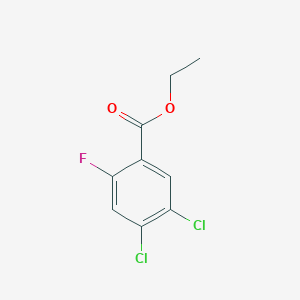
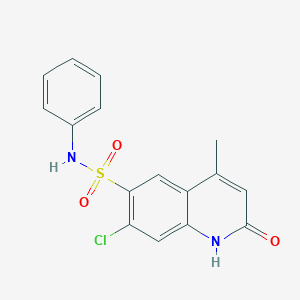
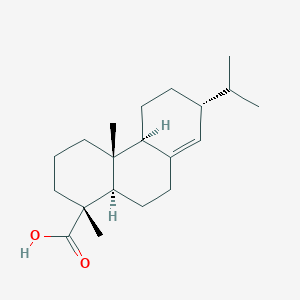
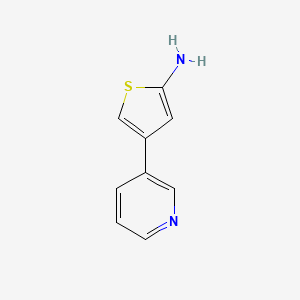

![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)
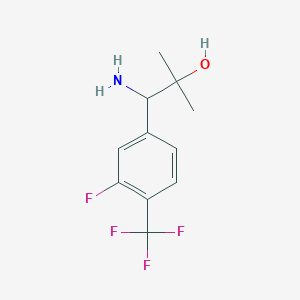
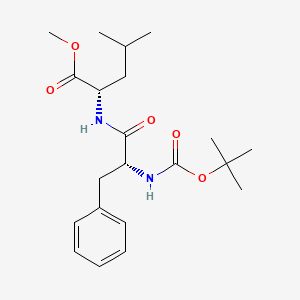
![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)

